molecular formula C14H15NO2 B3721231 2-(1-anilinoethylidene)-1,3-cyclohexanedione CAS No. 62663-75-6

2-(1-anilinoethylidene)-1,3-cyclohexanedione

Cat. No. B3721231
CAS RN: 62663-75-6
M. Wt: 229.27 g/mol
InChI Key: UBFNLANNIJYXTN-UHFFFAOYSA-N
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Description

“2-(1-anilinoethylidene)-1,3-cyclohexanedione” is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.2744 . It is listed under the CAS number 62663-75-6 .


Molecular Structure Analysis

The molecular structure of “2-(1-anilinoethylidene)-1,3-cyclohexanedione” consists of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, detailed structural information such as bond lengths and angles could not be found.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-anilinoethylidene)-1,3-cyclohexanedione” include its molecular formula (C14H15NO2), molecular weight (229.2744), and CAS number (62663-75-6) . Unfortunately, detailed properties such as melting point, boiling point, and density could not be found.

properties

IUPAC Name

3-hydroxy-2-(C-methyl-N-phenylcarbonimidoyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(15-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17/h2-4,6-7,16H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFNLANNIJYXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358127
Record name 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62663-75-6
Record name 1,3-Cyclohexanedione, 2-[1-(phenylamino)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-anilinoethylidene)-1,3-cyclohexanedione
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Reactant of Route 6
2-(1-anilinoethylidene)-1,3-cyclohexanedione

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